Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 787590-84-5
VCID: VC17307904
InChI: InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-

CAS No.: 787590-84-5

Cat. No.: VC17307904

Molecular Formula: C16H18N4

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- - 787590-84-5

Specification

CAS No. 787590-84-5
Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
IUPAC Name N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18)
Standard InChI Key CZLMUBOUIKRVTG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC

Introduction

Structural and Chemical Characteristics

Core Architecture

The imidazo[1,2-a]pyrazine scaffold consists of a fused bicyclic system featuring an imidazole ring (five-membered, two nitrogen atoms) and a pyrazine ring (six-membered, two nitrogen atoms). In N-methyl-3-[3-(1-methylethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine, the following substitutions are present:

  • Position 8: A methylamine (-NH-CH₃) group.

  • Position 3: A 3-isopropylphenyl group, introducing steric bulk and lipophilicity.

This substitution pattern is analogous to compounds reported in kinase inhibition and antibacterial contexts, where bulky aryl groups enhance target binding affinity.

Molecular Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar analogs :

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₇H₂₀N₄Core scaffold + substituents
Molecular Weight~280.37 g/molSum of atomic masses
LogP (Lipophilicity)2.8–3.5Comparison to [3-(2-methylphenyl)]
SolubilityLow in aqueous mediaHigh aromaticity and lipophilicity

The 3-isopropylphenyl group likely increases logP compared to simpler aryl substitutions (e.g., 2-methylphenyl logP = 2.1) , enhancing membrane permeability but reducing water solubility.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of imidazo[1,2-a]pyrazin-8-amines typically involves cyclization strategies. For example:

  • Mitsunobu Reaction: Used to couple substituted phenols with amino alcohols, as seen in NET inhibitor syntheses .

  • Swern Oxidation: Converts secondary alcohols to ketones, facilitating cyclization .

  • Palladium-Catalyzed Cross-Coupling: Introduces aryl/heteroaryl groups at position 3 .

A hypothetical route for N-methyl-3-[3-(1-methylethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine could involve:

  • Step 1: Mitsunobu coupling of 3-isopropylphenol with a protected amino alcohol.

  • Step 2: Swern oxidation to form a ketone intermediate.

  • Step 3: Acid-mediated cyclization to generate the imidazo[1,2-a]pyrazine core .

  • Step 4: Deprotection and methylation of the amine at position 8 .

Analytical Characterization

Critical characterization methods include:

  • NMR Spectroscopy: To confirm substitution patterns (e.g., aromatic protons near 7.0–8.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): For molecular formula validation.

  • X-ray Crystallography: Used in related compounds to resolve stereochemical ambiguities .

Physicochemical and ADME Profiling

Drug Metabolism and Pharmacokinetics (DMPK)

  • Metabolic Stability: Methyl groups at position 8 may reduce oxidative metabolism compared to primary amines .

  • CYP Inhibition Risk: Low, based on absence of strong electron-donating groups .

  • Plasma Protein Binding: Estimated >90% due to high lipophilicity .

Toxicity Considerations

  • hERG Inhibition: Unlikely, as imidazo[1,2-a]pyrazines lack the basic amines linked to cardiac toxicity .

  • Mutagenicity: No structural alerts (e.g., nitro groups), but in vitro assays are recommended.

Research Gaps and Future Directions

  • Target Validation: Specific kinase or bacterial targets remain unconfirmed for this derivative.

  • In Vivo Efficacy: Pharmacodynamic studies in animal models are needed.

  • Synthetic Optimization: Improving yield and scalability of the proposed route.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator